molecular formula C23H28N6O7 B12377291 Me-Tet-PEG2-NHS

Me-Tet-PEG2-NHS

Cat. No.: B12377291
M. Wt: 500.5 g/mol
InChI Key: OEEQATCXRQNWEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG2-NHS involves the conjugation of methyltetrazine with a PEG2 linker, followed by the attachment of an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the functional groups. The PEG2 linker provides flexibility and solubility, while the NHS ester facilitates the conjugation to amine groups on proteins or other molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG2-NHS primarily undergoes inverse electron demand Diels-Alder reactions with TCO-containing compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include TCO-containing compounds and various solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers. The reactions typically occur at room temperature or slightly elevated temperatures to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions of this compound are conjugates where the tetrazine group has reacted with the TCO group, forming a stable covalent bond. This results in the formation of bioconjugates, such as antibody-drug conjugates, with enhanced stability and functionality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Me-Tet-PEG2-NHS involves its tetrazine group undergoing an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the efficient conjugation of biomolecules. The PEG2 linker provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .

Properties

Molecular Formula

C23H28N6O7

Molecular Weight

500.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]butanoate

InChI

InChI=1S/C23H28N6O7/c1-16-25-27-23(28-26-16)18-6-4-17(5-7-18)15-24-19(30)10-12-35-14-13-34-11-2-3-22(33)36-29-20(31)8-9-21(29)32/h4-7H,2-3,8-15H2,1H3,(H,24,30)

InChI Key

OEEQATCXRQNWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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